molecular formula C29H34O4 B10850560 mulberrofuran W

mulberrofuran W

Cat. No.: B10850560
M. Wt: 446.6 g/mol
InChI Key: YUFBSQFJPYHMTK-QUYCRGELSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mulberrofuran W typically involves the Diels-Alder reaction between a diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the adduct. The specific reactants and conditions can vary, but the general approach involves the use of naturally derived precursors from mulberry plants .

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in mulberry plants. extraction and purification processes have been developed to isolate the compound from mulberry bark and roots. These processes involve solvent extraction, followed by chromatographic techniques to purify the compound .

Chemical Reactions Analysis

Types of Reactions: Mulberrofuran W undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted aromatic compounds. These products can have different biological activities and properties compared to the parent compound .

Mechanism of Action

Mulberrofuran W exerts its effects through several mechanisms:

Comparison with Similar Compounds

Mulberrofuran W can be compared with other similar compounds found in mulberry plants, such as:

Uniqueness: this compound stands out due to its dual inhibition of key viral enzymes and its combined anti-inflammatory and antioxidant activities.

Properties

Molecular Formula

C29H34O4

Molecular Weight

446.6 g/mol

IUPAC Name

5-(6-hydroxy-1-benzofuran-2-yl)-4-[(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,3-diol

InChI

InChI=1S/C29H34O4/c1-19(2)7-5-8-20(3)9-6-10-21(4)11-14-25-26(16-24(31)17-27(25)32)29-15-22-12-13-23(30)18-28(22)33-29/h7,9,11-13,15-18,30-32H,5-6,8,10,14H2,1-4H3/b20-9-,21-11-

InChI Key

YUFBSQFJPYHMTK-QUYCRGELSA-N

Isomeric SMILES

CC(=CCC/C(=C\CC/C(=C\CC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)C)C)C

Origin of Product

United States

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